4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester
Overview
Description
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They have been found to interact with various biological targets, including enzymes and receptors, leading to diverse effects.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation . The exact pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiviral activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other molecules or ions. For example, the light-triggered photodimerization of chromene moieties in related compounds has been studied , suggesting that light could be an environmental factor influencing the action of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . By binding to the active site of DNA gyrase, ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate prevents the enzyme from functioning properly, leading to the inhibition of bacterial growth. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling . By altering kinase activity, ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as DNA gyrase, inhibiting their activity . Additionally, it can interact with receptor proteins on the cell surface, leading to the activation or inhibition of downstream signaling pathways . These interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have indicated that ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antimicrobial and anti-inflammatory properties without significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, including oxidation and conjugation . These metabolic processes result in the formation of metabolites that are excreted from the body. The interactions of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate with metabolic enzymes can also influence metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, it can be transported to the nucleus, where it influences gene expression by interacting with transcription factors . The subcellular localization of ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzopyran Moiety: The benzopyran moiety can be introduced through condensation reactions with suitable benzopyran derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinecarboxylic acid, Hexahydroisonicotinic acid
- 1-Piperazinecarboxylic acid, 4- (4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)12-26-15-4-5-16-13(2)10-19(23)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGSLWRMRGBJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129021 | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307525-92-4 | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307525-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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